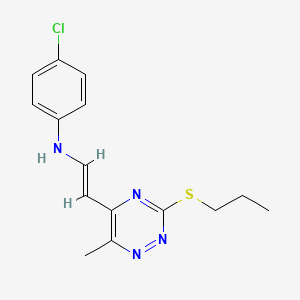
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that features a unique triazine ring substituted with various groups. Known for its distinct chemical properties, this compound is of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.
Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.
Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.
Industrial Production Methods
Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.
Reduction: : Reductive conditions can alter the vinyl and chloro substituents.
Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium catalysts.
Substitution: : Various nucleophiles under alkaline conditions.
Major Products
Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.
Biology
In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.
Medicine
The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.
Industry
Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.
Mécanisme D'action
The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.
Comparaison Avec Des Composés Similaires
Compared to other triazine-based compounds:
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: has distinct properties due to its propylsulfanyl group and vinyl substituent.
Similar Compounds: : 4-Chloro-N-(2-(3-methyl-1,2,4-triazin-5-yl)vinyl)aniline, 4-Chloro-N-(2-(6-methyl-1,2,4-triazin-3-yl)vinyl)aniline.
Propriétés
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)
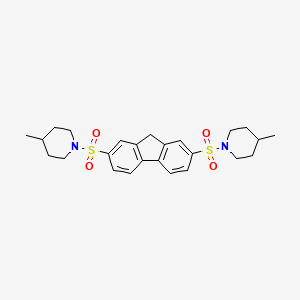
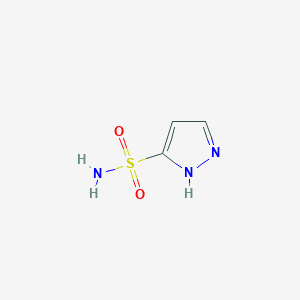
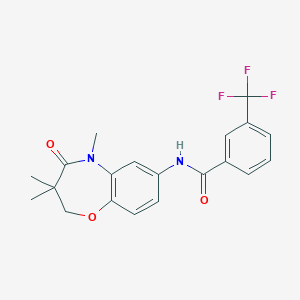
![N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)
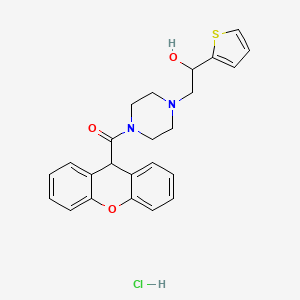

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)
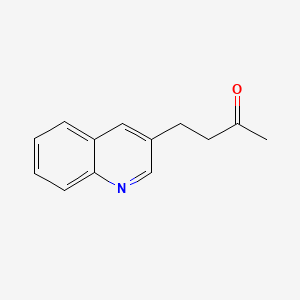
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)

